Nexopamil - 136033-49-3

Nexopamil

Catalog Number: EVT-276869
CAS Number: 136033-49-3
Molecular Formula: C24H40N2O3
Molecular Weight: 404.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nexopamil, also known as LU-49938, a calcium channel antagonist and serotonin 2A receptor antagonist potentially for the treatment of angina pectoris. Nexopamil inhibits both 5-HT-induced mesangial cell contraction and proliferation by blocking 5-HT2 receptors and the voltage-operated Ca2+ channels.
Synthesis Analysis

The synthesis of Nexopamil involves multiple steps, typically starting with the formation of its core structure through coupling reactions between various amines and carboxylic acids. This process may include:

  1. Formation of the Core Structure:
    • The initial step often involves the reaction between specific amines and carboxylic acids to construct the foundational framework of Nexopamil.
  2. Functionalization:
    • Following the core formation, further modifications are made to introduce functional groups that enhance the pharmacological properties of the compound. This may involve:
      • Alkylation or acylation reactions.
      • Introduction of hydroxyl or methoxy groups to improve solubility and bioavailability.
  3. Purification:
    • The final product is typically purified through crystallization or chromatography techniques to ensure high purity levels required for pharmaceutical applications.
Molecular Structure Analysis

Nexopamil's molecular structure can be described as follows:

  • Core Structure: The compound features a complex bicyclic structure typical of calcium channel blockers, which allows it to interact effectively with calcium channels.
  • Functional Groups: It contains multiple functional groups, including amine and ester functionalities, which are crucial for its biological activity.
  • Stereochemistry: Nexopamil exists as a racemate, meaning it has two enantiomers that may exhibit different pharmacological effects. This aspect is significant in drug development as it can influence efficacy and safety profiles .

Structural Data

  • Exact Mass: 404.30 g/mol
  • Chemical Formula: C24H40N2O3\text{C}_{24}\text{H}_{40}\text{N}_{2}\text{O}_{3}
Chemical Reactions Analysis

Nexopamil participates in several chemical reactions relevant to its synthesis and potential modifications:

  1. Reactions with Calcium Channels:
    • As a calcium channel blocker, Nexopamil interacts with L-type calcium channels, inhibiting calcium influx into cells, which is critical for its therapeutic effects in cardiovascular diseases.
  2. Reactivity with Biological Molecules:
    • The compound has been shown to affect serotonin receptor activation, suggesting potential interactions with neurotransmitter systems that could be explored for broader therapeutic applications .
  3. Stability Reactions:
    • Under varying pH conditions, Nexopamil's stability can be influenced, affecting its pharmacokinetic properties and bioavailability.
Mechanism of Action

Nexopamil exerts its pharmacological effects primarily through:

  • Calcium Channel Blockade: By inhibiting L-type calcium channels, Nexopamil reduces intracellular calcium levels, leading to decreased vascular smooth muscle contraction and lower heart rate. This mechanism is beneficial in treating hypertension and certain cardiac arrhythmias.
  • Serotonin Interaction: Research indicates that Nexopamil also modulates serotonin receptor activity, which may contribute to its effects on mood and anxiety disorders . This dual action enhances its therapeutic profile beyond traditional calcium channel blockers.
Physical and Chemical Properties Analysis

Nexopamil exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water, which can impact formulation strategies for oral or injectable dosage forms.
  • Stability: The compound's stability can vary with temperature and pH, necessitating careful storage conditions to maintain efficacy.
  • Melting Point: Specific melting point data would typically be determined during characterization studies but is not explicitly stated in available literature.
Applications

Nexopamil has several scientific applications:

  1. Pharmaceutical Development: It serves as a model compound for studying chiral separation techniques due to its racemic nature.
  2. Therapeutic Uses: Investigated for cardiovascular diseases due to its calcium channel blocking properties; potential applications extend into areas such as asthma management and gastrointestinal disorders due to its anti-ulcer activity .
  3. Research Tool: Used in cellular signaling studies to understand the interactions between calcium channels and neurotransmitter systems.
Historical Context and Therapeutic Emergence of Nexopamil

Evolution of Calcium Channel Blockers in Cardiovascular Pharmacology

The development of calcium channel blockers (CCBs) represents a watershed moment in cardiovascular therapeutics, emerging from fundamental discoveries in cellular electrophysiology and vascular biology. The genesis of this drug class can be traced to the pioneering work of Fleckenstein in the 1960s, who first identified the ability of specific compounds to inhibit the excitation-contraction coupling process in cardiac muscle by blocking calcium ion (Ca²⁺) influx [6] [8]. This mechanistic insight laid the foundation for therapeutic interventions targeting calcium-dependent processes in cardiovascular disorders.

The first generation of CCBs, including verapamil (a phenylalkylamine), nifedipine (a dihydropyridine), and diltiazem (a benzothiazepine), revolutionized the management of hypertension, angina, and arrhythmias. These agents functioned primarily by binding to the α1-subunit of L-type voltage-gated calcium channels, thereby reducing calcium influx into cardiac and vascular smooth muscle cells. The structural diversity among these early CCBs translated to distinct pharmacodynamic profiles: dihydropyridines like nifedipine exhibited potent peripheral vasodilation but minimal cardiac effects, whereas verapamil and diltiazem demonstrated significant cardiac depression alongside moderate vasodilatory properties [6] [8].

Table 1: First-Generation Calcium Channel Blockers and Their Primary Cardiovascular Effects

Chemical ClassPrototypical DrugPrimary Cardiovascular Effects
PhenylalkylamineVerapamilModerate vasodilation, significant negative inotropy and chronotropy
DihydropyridineNifedipinePotent peripheral vasodilation, minimal direct cardiac effects
BenzothiazepineDiltiazemBalanced vasodilation and cardiac depression

Despite their clinical utility, these first-generation CCBs exhibited significant limitations. Their single-mechanism approach often proved insufficient for complex cardiovascular pathologies involving multiple pathophysiological pathways, particularly thrombotic events and platelet hyperactivation observed in acute coronary syndromes. This therapeutic gap stimulated research into dual-mechanism antagonists that could simultaneously target calcium channels and other critical pathways implicated in cardiovascular disorders, particularly platelet aggregation and vasospasm [1] [6].

The scientific rationale for dual blockade gained substantial support from research elucidating serotonin's (5-hydroxytryptamine, 5-HT) role in cardiovascular pathophysiology. Serotonin, particularly through 5-HT₂ receptors on vascular smooth muscle and platelets, was found to induce potent vasoconstriction and promote platelet activation and aggregation—key mechanisms in acute coronary events and cyclic flow reductions observed in unstable angina. The conceptual breakthrough emerged from recognizing that combining calcium channel blockade with 5-HT₂ receptor antagonism might yield synergistic benefits: reducing cardiac oxygen demand through calcium antagonism while simultaneously preventing platelet-mediated thrombosis and vasoconstriction via serotonin receptor blockade [1].

Discovery and Development Timeline of Nexopamil

Nexopamil (designated research code LU 49938) emerged as a strategic pharmaceutical innovation in the late 1980s and early 1990s, conceived specifically to address the therapeutic limitations of single-mechanism cardiovascular drugs. Its development timeline exemplifies a rational drug design approach targeting dual-pathway inhibition:

1989-1991: Initial synthesis and in vitro characterization of LU 49938 by Knoll AG (later acquired by BASF Pharma) researchers. The compound was specifically engineered as a chemical hybrid structure incorporating molecular motifs conferring both calcium channel blocking and serotonin receptor antagonism properties [1].

1991-1992: Comprehensive in vitro pharmacological profiling establishes LU 49938's dual affinity. Binding assays confirmed nanomolar affinity for both L-type voltage-gated calcium channels and 5-HT₂ receptors, validating the molecular design strategy. The compound was subsequently assigned the International Nonproprietary Name (INN) "Nexopamil" [1].

1993: Publication of landmark canine study in the Journal of Cardiovascular Pharmacology demonstrating potent in vivo antithrombotic efficacy. This pivotal research established Nexopamil's ability to abolish cyclic flow reductions (an indicator of recurrent thrombus formation) in a model of coronary stenosis and endothelial injury at doses (0.05 mg/kg) devoid of hemodynamic compromise [1].

1994: Extension of preclinical research demonstrating myocardial protective effects in porcine models of ischemia-reperfusion injury. This study revealed that Nexopamil could significantly reduce infarct size and improve functional recovery following transient coronary occlusion, expanding its potential therapeutic applications beyond thrombotic conditions to ischemic injury [2].

Table 2: Nexopamil Development Timeline and Key Milestones

YearDevelopment PhaseKey Achievement
1989-1991DiscoverySynthesis and initial characterization of LU 49938 (Nexopamil)
1991-1992PreclinicalConfirmation of dual Ca²⁺ channel blockade and 5-HT₂ receptor affinity
1993PreclinicalPublication of canine coronary thrombosis model demonstrating abolition of cyclic flow reductions
1994PreclinicalDemonstration of myocardial protection in pig ischemia-reperfusion model
1995-1997ClinicalPhase I trials establishing human pharmacokinetic profile

The strategic development of Nexopamil occurred within a specific therapeutic context. During this period, pharmacological management of unstable angina and acute coronary syndromes remained suboptimal, relying primarily on combinations of nitrates, heparin, and aspirin. The emergence of glycoprotein IIb/IIIa inhibitors represented a therapeutic advance but introduced significant bleeding risks. Nexopamil offered a novel approach targeting upstream events in the thrombotic cascade—platelet activation and vasoconstriction—through physiologically complementary mechanisms [1].

Early Preclinical Studies and Mechanistic Hypotheses

The preclinical development of Nexopamil was characterized by rigorous pharmacological evaluation across multiple experimental models, establishing its unique dual-mechanism profile and therapeutic potential. Early in vitro investigations provided fundamental insights into its molecular interactions and cellular effects:

Platelet Aggression Studies: Critical research compared Nexopamil's inhibitory effects on serotonin-induced platelet aggregation against reference compounds. Using dog platelet-rich plasma (PRP), investigators demonstrated Nexopamil's intermediate potency (IC₅₀ = 0.81 × 10⁻⁷ M) between the potent 5-HT₂ antagonist ketanserin (IC₅₀ = 0.55 × 10⁻⁸ M) and the pure calcium antagonist gallopamil (IC₅₀ = 1.76 × 10⁻⁶ M). This established Nexopamil as a balanced dual inhibitor with significant antiplatelet activity [1].

Table 3: Comparative Inhibition of Serotonin-Induced Platelet Aggregation in Canine PRP

CompoundPrimary MechanismIC₅₀ (Molar Concentration)
Ketanserin5-HT₂ receptor antagonist0.55 × 10⁻⁸
NexopamilDual Ca²⁺/5-HT₂ antagonist0.81 × 10⁻⁷
GallopamilCalcium channel blocker1.76 × 10⁻⁶

Canine Coronary Thrombosis Model: The most compelling early validation of Nexopamil's therapeutic potential emerged from sophisticated in vivo modeling. Researchers employed anesthetized mongrel dogs with mechanically injured left anterior descending coronary arteries (LAD) subjected to critical stenosis. This preparation reliably produced cyclic flow reductions (CFRs)—periodic declines in coronary blood flow resulting from recurrent platelet-rich thrombus formation and subsequent embolization. Intravenous administration of Nexopamil (0.05 mg/kg) produced complete abolition of CFRs within 30 minutes without significantly altering hemodynamic parameters (blood pressure, heart rate) [1].

The mechanistic significance of these findings was reinforced by comparative studies:

  • Ketanserin (0.02 mg/kg), a selective 5-HT₂ antagonist, similarly abolished CFRs, confirming serotonin's critical role in thrombosis
  • Gallopamil, a pure calcium antagonist, reduced CFRs by only 40% even at maximally tolerated doses that caused hemodynamic compromise
  • This therapeutic hierarchy (Nexopamil ≈ Ketanserin > Gallopamil) established 5-HT₂ receptor blockade as the dominant antithrombotic mechanism, with calcium channel inhibition providing complementary benefits [1]

Ischemia-Reperfusion Protection Studies: Subsequent research in a porcine model demonstrated Nexopamil's cardioprotective potential beyond thrombosis prevention. Following transient coronary occlusion (60 minutes) and reperfusion (120 minutes), Nexopamil pretreatment significantly reduced myocardial infarct size and improved functional recovery. The proposed mechanisms included:

  • Calcium overload prevention during reperfusion
  • Attenuation of platelet activation and microvascular obstruction
  • Reduction of vasospastic responses to vasoactive mediators
  • This expanded Nexopamil's potential utility to myocardial salvage in acute ischemic events [2]

The mechanistic hypotheses explaining Nexopamil's efficacy integrated these experimental findings into a coherent pathophysiological framework:

  • Vascular Component: 5-HT₂ receptor blockade prevents serotonin-induced coronary vasoconstriction, particularly at sites of endothelial injury where serotonin's effects are potentiated
  • Platelet Component: 5-HT₂ antagonism inhibits platelet activation, aggregation, and the release of additional prothrombotic mediators
  • Cardiac Component: Calcium channel blockade reduces myocardial oxygen demand through negative inotropic and chronotropic effects while improving subendocardial perfusion
  • Synergistic Protection: By simultaneously targeting vascular tone, platelet reactivity, and myocardial oxygen demand, Nexopamil interrupts the "vicious cycle" of thrombosis, vasoconstriction, and ischemia that characterizes acute coronary syndromes [1] [2]

The convergence of these mechanisms represented a significant theoretical advance beyond conventional single-pathway approaches. By targeting both the calcium-mediated determinants of myocardial oxygen supply/demand imbalance and the serotonin-mediated platelet activation/vasoconstriction pathways, Nexopamil embodied a pathophysiologically grounded approach to multifactorial cardiovascular disorders. Its preclinical profile suggested particular utility in conditions like unstable angina, where dynamic thrombosis, vasospasm, and supply-demand mismatch interact to produce clinical manifestations [1] [2].

Properties

CAS Number

136033-49-3

Product Name

Nexopamil

IUPAC Name

(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile

Molecular Formula

C24H40N2O3

Molecular Weight

404.6 g/mol

InChI

InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3/t24-/m0/s1

InChI Key

SKDZEFVVFACNLS-DEOSSOPVSA-N

SMILES

CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C

Solubility

Soluble in DMSO

Synonyms

5-(N-methyl-N-(n-hexyl))amino-2-(3,4,5-trimethoxyphenyl)-2-isopropylvaleronitrile hydrochloride
LU 49938
LU-49938
LU49938
nexopamil

Canonical SMILES

CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C

Isomeric SMILES

CCCCCCN(C)CCC[C@@](C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.